3-Chloro-4-fluorophenyl-(5-methyl-2-thienyl)methanol
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Overview
Description
3-Chloro-4-fluorophenyl-(5-methyl-2-thienyl)methanol: is an organic compound with the molecular formula C12H10ClFOS and a molecular weight of 256.72 g/mol This compound features a phenyl ring substituted with chlorine and fluorine atoms, a thienyl ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorophenyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the phenyl ring.
Thienyl Ring Formation: Formation of the thienyl ring through cyclization reactions.
Methanol Group Addition: Introduction of the methanol group via nucleophilic substitution or addition reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl or thienyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylmethanol
- 5-Methyl-2-thienylmethanol
- 4-Fluorophenyl-(5-methyl-2-thienyl)methanol
Comparison:
- Unique Structure: The presence of both chlorine and fluorine atoms on the phenyl ring, along with the thienyl and methanol groups, makes 3-Chloro-4-fluorophenyl-(5-methyl-2-thienyl)methanol unique compared to its analogs.
- Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can affect its behavior in chemical reactions.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFOS/c1-7-2-5-11(16-7)12(15)8-3-4-10(14)9(13)6-8/h2-6,12,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOJMBYCNYREQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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